

tBuBrettPhos CAS number and identifiers

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Compound of Interest

Compound Name: *tBuBrettPhos*

Cat. No.: *B580627*

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An In-depth Technical Guide to **tBuBrettPhos** for Researchers

This guide provides a comprehensive overview of **tBuBrettPhos**, a highly effective biaryl phosphine ligand crucial in modern synthetic chemistry. Developed for researchers, scientists, and professionals in drug development, this document details the ligand's identifiers, physicochemical properties, synthesis, and applications in palladium-catalyzed cross-coupling reactions.

Core Identifiers and Properties

tBuBrettPhos and its commonly used palladium precatalyst, **tBuBrettPhos Pd G3**, are foundational tools in contemporary organic synthesis. Their identifiers and key properties are summarized below.

tBuBrettPhos Ligand

tBuBrettPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand developed by the Buchwald group.^[1] Its structure is engineered to enhance the efficiency and scope of palladium-catalyzed cross-coupling reactions.^[2]

Identifier	Value
CAS Number	1160861-53-9
IUPAC Name	ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane[3]
Molecular Formula	C ₃₁ H ₄₉ O ₂ P
Molecular Weight	484.69 g/mol
Synonyms	2-(Di-tert-butylphosphino)-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl, t-Bu Brett Phos
Physical Form	White crystalline solid[1]
Melting Point	166-170 °C[1]
InChI Key	REWLCYPYZCHYSS-UHFFFAOYSA-N[1]
Topological Polar Surface Area	18.5 Å ² [3]

tBuBrettPhos Pd G3 Precatalyst

tBuBrettPhos Pd G3 is a third-generation Buchwald precatalyst. This air- and moisture-stable complex provides a reliable and efficient source of the active Pd(0) catalyst, offering advantages such as lower catalyst loadings and shorter reaction times.

Identifier	Value
CAS Number	1536473-72-9
Full Chemical Name	[(2-Di-tert-butylphosphino-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl)-2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate[4]
Molecular Formula	C ₄₄ H ₆₂ NO ₅ PPdS
Molecular Weight	854.43 g/mol
Physical Form	Solid
Melting Point	119-131 °C
InChI Key	GAQPAUHHECNHNS-UHFFFAOYSA-M
Topological Polar Surface Area	107 Å ²

Synthesis of tBuBrettPhos

The synthesis of **tBuBrettPhos** typically involves a Grignard-based coupling method. While specific protocols are proprietary or found in patent literature, the following represents a generalized experimental procedure based on published methods for similar biaryl phosphine ligands.

Representative Experimental Protocol: Synthesis of tBuBrettPhos

Objective: To synthesize 2-(Di-tert-butylphosphino)-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl.

Materials:

- Magnesium turnings
- 2,4,6-Triisopropylbromobenzene
- 1,2-Dibromoethane (for Grignard initiation)

- Anhydrous Tetrahydrofuran (THF)
- 2-Bromo-3,6-dimethoxy-1,1'-biphenyl (or a suitable precursor)
- Anhydrous Copper(I) chloride (CuCl)
- Di-tert-butylchlorophosphine (ClP(t-Bu)₂)
- Ammonium hydroxide solution (30%)
- Ethyl acetate (EtOAc)
- Brine
- Magnesium sulfate (MgSO₄)
- Methanol (MeOH)

Procedure:

- **Grignard Reagent Formation:** An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet is charged with magnesium turnings. Anhydrous THF is added, followed by 2,4,6-triisopropylbromobenzene. The mixture is heated to reflux, and a few drops of 1,2-dibromoethane are added to initiate the Grignard reaction. The mixture is maintained at reflux for 1-2 hours to ensure complete formation of the Grignard reagent, then cooled to room temperature.
- **Coupling Reaction:** In a separate oven-dried Schlenk flask under argon, the biphenyl precursor is dissolved in anhydrous THF and cooled to -78 °C. The previously prepared Grignard reagent is transferred to this flask via cannula. The reaction is stirred for 1 hour at -78 °C and then allowed to slowly warm to room temperature over 3 hours.^[2]
- **Phosphination:** Anhydrous CuCl is added to the reaction mixture in one portion, followed by the dropwise addition of di-tert-butylchlorophosphine via syringe.^[2] The flask is sealed and the mixture is heated to 75 °C and stirred for 48 hours.^[2]
- **Workup and Purification:** The reaction is cooled to room temperature and quenched by the addition of 30% aqueous ammonium hydroxide.^[2] The mixture is extracted with ethyl

acetate. The combined organic layers are washed sequentially with aqueous ammonium hydroxide and brine, then dried over anhydrous MgSO_4 .^[2] The solvent is removed under reduced pressure.

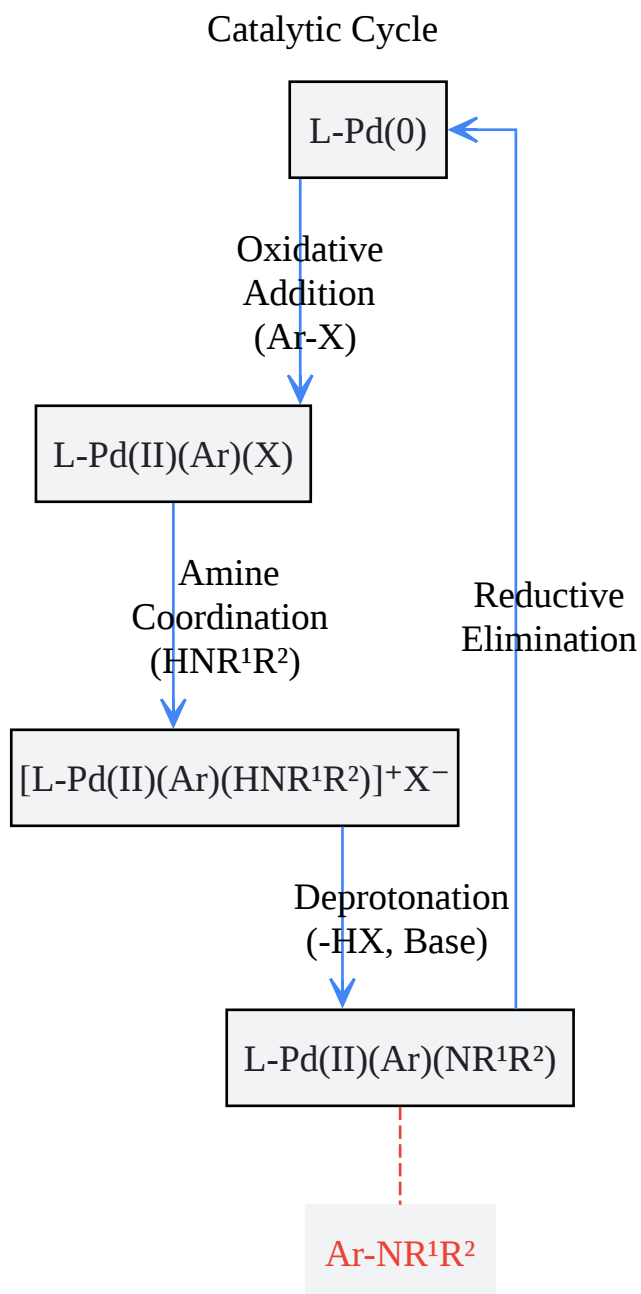
- Crystallization: The crude product is dissolved in a minimal amount of hot methanol and crystallized at $-25\text{ }^\circ\text{C}$ to yield **tBuBrettPhos** as white crystals.^[2]

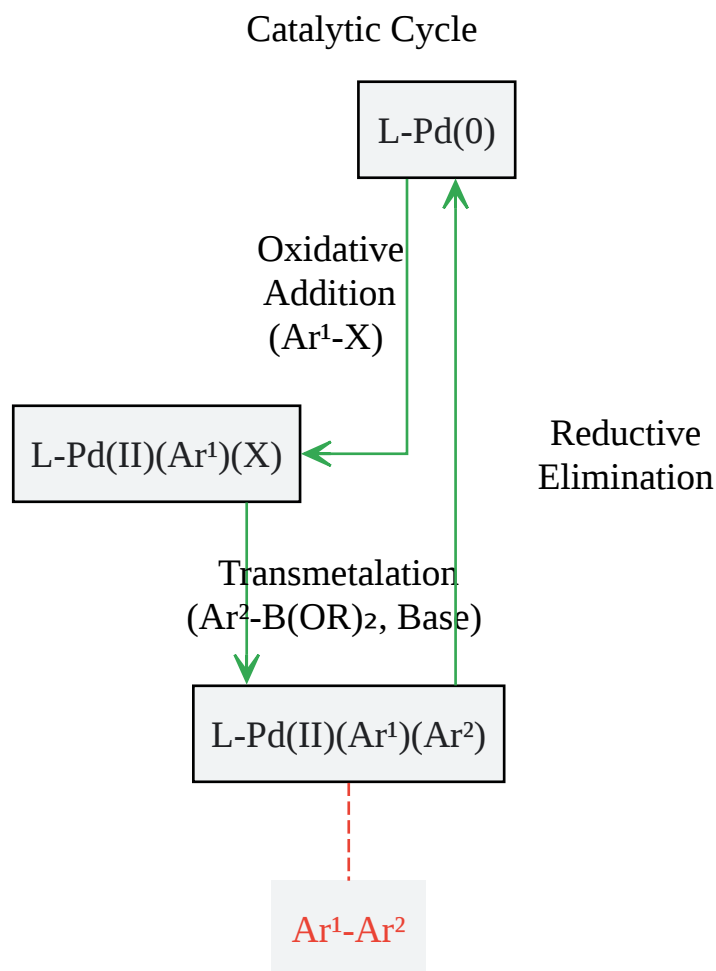
Applications in Catalysis

tBuBrettPhos is a premier ligand for various palladium-catalyzed cross-coupling reactions, which are indispensable for forming carbon-carbon and carbon-heteroatom bonds. Its bulky and electron-donating nature facilitates challenging transformations involving sterically hindered substrates and unreactive aryl chlorides.^[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of C-N bond formation. Catalytic systems based on **tBuBrettPhos** are highly effective for coupling a wide range of amines and amides with aryl halides and sulfonates.^[5]





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